molecular formula C20H21N3O3S2 B2481286 N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034572-04-6

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2481286
CAS No.: 2034572-04-6
M. Wt: 415.53
InChI Key: BFGBVHOFABPRPD-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a synthetic small molecule of significant interest in biomedical research, particularly in the fields of metabolic disease and oncology. This piperidine-based compound has a molecular formula of C20H21N3O3S2 and a molecular weight of 415.5 . Its structure incorporates both a benzo[b]thiophene carboxamide and a pyridine-3-sulfonyl group, motifs commonly found in compounds with potent biological activity. This compound is provided for research applications only and is intended for use in laboratory studies. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Primary research applications for this compound are derived from its structural similarity to patented compounds described as AMP-activated protein kinase (AMPK) agonists . AMPK is a central regulator of cellular energy homeostasis, and its activation is a promising therapeutic strategy for a range of conditions. Consequently, this molecule is a valuable tool for investigating metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) . Research indicates that AMPK activation can overcome insulin resistance, lower blood glucose, and reduce blood lipids by inhibiting the synthesis of fatty acids and cholesterol . Furthermore, the compound's potential extends to cancer research . AMPK's role in regulating cell growth and metabolism makes it a target in oncology, and activating AMPK can suppress tumor cell proliferation . The benzo[b]thiophene scaffold is also found in other investigational compounds, such as neuropilin-1 (NRP1) antagonists, which are being explored for their antiangiogenic and antitumor effects . Additionally, related sulfonamide-dithiocarbamate compounds have been identified as potent activators of the PKM2 enzyme, a key player in cancer progression, demonstrating significant anti-proliferative activities against human tumor cell lines . Researchers can utilize this compound to probe these critical pathways in cellular and biochemical assays.

Properties

IUPAC Name

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c24-20(19-12-16-4-1-2-6-18(16)27-19)22-13-15-7-10-23(11-8-15)28(25,26)17-5-3-9-21-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGBVHOFABPRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3S2)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is an emerging compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H21N3O4S2C_{17}H_{21}N_{3}O_{4}S_{2} with a molecular weight of approximately 393.50 g/mol. Its structure includes a benzo[b]thiophene core, which is known for various biological activities, and a piperidine ring substituted with a pyridine sulfonyl group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Benzo[b]thiophene Core : This can be achieved through cyclization reactions involving thiophene derivatives.
  • Piperidine and Pyridine Sulfonyl Group Introduction : The sulfonylation of piperidine derivatives using pyridine sulfonyl chloride under basic conditions.
  • Carboxamide Formation : This step often involves the reaction of the intermediate with carboxylic acid derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, derivatives with similar scaffolds have shown significant activity against various pathogens:

CompoundMIC (μg/mL)Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
100.30Escherichia coli
130.15Klebsiella pneumoniae

These findings suggest that the compound may exhibit similar antimicrobial properties, potentially inhibiting bacterial growth and biofilm formation .

Anticancer Activity

The anticancer potential of related compounds has also been investigated. For instance, thiazole-bearing molecules have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundIC50 (μM)Cell Line
1<10A431 (epidermoid carcinoma)
2<15Jurkat (T-cell leukemia)

The structure-activity relationship (SAR) studies indicate that modifications to the phenyl or thiophene rings can enhance anticancer activity .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors or proteins in cancer pathways, leading to altered cell signaling and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several derivatives against clinical isolates. The results indicated that compounds with a benzo[b]thiophene core exhibited higher potency compared to traditional antibiotics.
  • Cytotoxicity Assessment : In vitro studies on cell lines demonstrated that modifications in the side chains significantly influenced cytotoxicity, suggesting a tailored approach in drug design could enhance therapeutic outcomes.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is C17H21N3O4S2C_{17}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of approximately 395.5 g/mol. The compound features a benzo[b]thiophene core, which is known for its diverse biological activities, and a piperidine ring that enhances its pharmacological profile.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific signaling pathways that promote cell survival and proliferation .

Antimicrobial Properties

The compound has potential as an antimicrobial agent. Recent studies have demonstrated that related sulfonamide compounds possess activity against both Gram-positive and Gram-negative bacteria, making them candidates for addressing antibiotic resistance issues . The structural features of this compound may enhance its interaction with bacterial targets.

CNS Disorders

There is growing interest in the use of this compound for treating central nervous system disorders. Similar compounds have been reported to exhibit neuroprotective effects and could potentially be developed for conditions such as Alzheimer's disease and other forms of dementia . The ability to cross the blood-brain barrier is crucial for such applications.

Case Study 1: Anticancer Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated an IC50 value lower than standard chemotherapeutics, suggesting a promising avenue for further development .

Case Study 2: Antimicrobial Activity

In vitro tests showed that certain derivatives had potent activity against multidrug-resistant strains of bacteria. The structure-function relationship was analyzed, revealing that modifications to the sulfonamide group enhanced antibacterial potency .

Comparison with Similar Compounds

Benzo[b]thiophene-2-carboxamide Derivatives

Compounds sharing the benzo[b]thiophene-2-carboxamide core but differing in substituents exhibit varied biological activities (Table 1).

Table 1: Comparison of Benzo[b]thiophene-2-carboxamide Derivatives

Compound Name Substituent on Phenyl Ring Biological Activity Key Reference
6-(4-Cyano-3-fluorophenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochloride (42) 4-Cyano-3-fluorophenyl Anticancer (in vitro)
6-(4-(Methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochloride (43) 4-Methylsulfonylphenyl Enhanced solubility and target binding
6-(4-Trifluoromethoxyphenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochloride (44) 4-Trifluoromethoxyphenyl Improved metabolic stability
Target Compound Pyridin-3-ylsulfonyl Hypothetical enhanced receptor affinity due to pyridine’s electronic effects N/A

Key Observations :

  • Electron-withdrawing groups (e.g., cyano, methylsulfonyl) enhance anticancer activity by stabilizing ligand-receptor interactions .
  • The target compound’s pyridin-3-ylsulfonyl group may offer superior solubility and π-π stacking compared to purely aromatic substituents.

Piperidine- and Sulfonamide-Containing Analogues

Table 2: Piperidine/Sulfonamide-Based Compounds

Compound Name Structural Features Biological Activity Key Reference
N-(2-Methoxyphenyl)-1-(thiophen-2-sulfonyl)piperidine Thiophene-sulfonyl group, methoxyphenyl Antitumor activity
1-[6-(Thiophen-2-YL)pyridazin-3-YL]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide Pyridazine and trifluoromethyl groups Potential kinase inhibition
Target Compound Pyridin-3-ylsulfonyl, benzo[b]thiophene Hypothetical dual action (enzyme inhibition + receptor modulation) N/A

Key Observations :

  • Thiophene-sulfonyl groups (as in ) are associated with antitumor activity, but pyridine-sulfonyl moieties (target compound) may confer better pharmacokinetics due to increased polarity.
  • Trifluoromethyl groups (e.g., in ) enhance metabolic stability, suggesting the target compound’s pyridine ring could mimic this effect.

Thiophene- and Pyridine-Containing Derivatives

Table 3: Thiophene/Pyridine Hybrids

Compound Name Structural Features Biological Activity Key Reference
N-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide Pyridine-piperazine-thiophene hybrid Neurological applications
N-{4,5-dimethyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]thiophen-2-yl}benzamide Pyridine-piperidine-thiophene triad Antimicrobial potential
Target Compound Pyridine-sulfonyl-piperidine-benzo[b]thiophene Potential multitarget activity N/A

Key Observations :

  • Pyridine-thiophene hybrids (e.g., ) show promise in neurological disorders, likely due to dual receptor engagement.
  • The target compound’s benzo[b]thiophene core may offer greater aromatic surface area for target binding compared to simple thiophenes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring followed by sulfonylation and coupling with the benzo[b]thiophene carboxamide moiety. Key steps include:

  • Sulfonylation : Reacting piperidine derivatives with pyridin-3-ylsulfonyl chloride under anhydrous conditions in polar aprotic solvents (e.g., DMF or DMSO) at 0–25°C to ensure regioselectivity .
  • Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonylated piperidine to the benzo[b]thiophene core. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product .
    • Key Variables : Temperature control (<40°C) prevents decomposition of the sulfonamide group, while solvent choice impacts reaction kinetics and yield .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic protons (δ 7.0–8.5 ppm for benzo[b]thiophene and pyridine) and aliphatic protons (δ 2.5–4.0 ppm for piperidine and methylene bridges) .
  • Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., [M+H]⁺ for C₂₁H₂₂N₃O₃S₂).
  • HPLC : Purity >95% confirmed using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., pyridinylsulfonyl vs. chlorobenzyl) influence the compound’s reactivity and biological activity?

  • Structure-Activity Relationship (SAR) :

  • The pyridinylsulfonyl group is electron-withdrawing, enhancing electrophilicity at the amide carbonyl, which may improve interactions with biological targets (e.g., enzymes) compared to electron-donating groups like chlorobenzyl .
  • Experimental Design : Compare inhibition potency against target proteins (e.g., kinases) using analogs with varied sulfonyl substituents. IC₅₀ values from enzyme assays (e.g., fluorescence polarization) quantify activity differences .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR signals)?

  • Troubleshooting :

  • Dynamic Effects : Rotameric splitting in piperidine protons (δ 3.0–4.0 ppm) can arise from restricted rotation. Variable-temperature NMR (e.g., 25°C to 60°C) clarifies conformational dynamics .
  • Impurity Identification : LC-MS/MS detects trace byproducts (e.g., hydrolyzed amides or sulfonamide degradation products) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • In Silico Approaches :

  • Docking Studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., cytochrome P450 enzymes for metabolic stability analysis) .
  • ADME Prediction : Tools like SwissADME estimate logP (target ~3.5 for blood-brain barrier penetration) and solubility. Substituent modifications (e.g., adding polar groups) adjust these parameters .

Methodological Considerations

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Stability Testing :

  • Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 37°C for 24 hours. Monitor degradation via HPLC; sulfonamide bonds are prone to hydrolysis at extremes .
  • Thermal Stability : Store at 4°C (short-term) or -20°C (long-term) in anhydrous DMSO to prevent aggregation .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

  • Solubilization Strategies :

  • Co-Solvents : Use 10% DMSO/PBS mixtures (v/v) with sonication to disperse the compound.
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Data Contradictions and Resolution

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Hypothesis Testing :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation). Modify metabolically labile sites (e.g., methylene bridges) .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; high binding (>95%) may reduce in vivo activity .

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